Exciton

Descripción general

Descripción

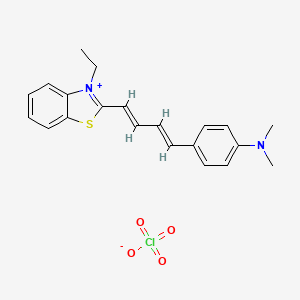

Exciton is an organic perchlorate salt. It has a role as a fluorochrome. It contains an this compound(1+).

Aplicaciones Científicas De Investigación

Quantum Computing

Long-Lived Excitons in Topological Materials

Recent advancements have shown that excitons can be created in topological materials, leading to longer lifetimes. Researchers at the Lawrence Berkeley National Laboratory demonstrated that these long-lived excitons could significantly enhance quantum information technologies. By utilizing bismuth telluride, they created a spatially indirect exciton that retains unique spin properties, which is essential for developing robust quantum computing systems . The study emphasizes the potential for these excitons to facilitate new methods of information transfer that do not rely on electron charge.

Solar Energy Conversion

This compound Transport in Solar Cells

Excitons are generated when semiconductors absorb photons, and their efficient transport is critical for solar cell performance. A study revealed that moving excitons from thick semiconductor layers to thinner ones enhances energy conversion efficiency. This process minimizes energy loss during the separation of electrons and holes, thereby improving overall solar cell efficiency . The ability to manipulate this compound transport is being explored to design more effective solar energy systems.

Light-Emitting Diodes (LEDs)

Optimizing this compound Movement

In LED technology, managing this compound dynamics can lead to brighter and more efficient devices. Research indicates that by directing excitons away from electrodes and towards areas optimized for light extraction, the amount of light lost can be significantly reduced . This method not only increases the luminous efficacy of LEDs but also opens avenues for advanced lighting solutions.

Organic Electronics

Binding Energies in Organic Semiconductors

A recent study focused on measuring this compound binding energies across various organic semiconductors used in solar cells and light-emitting diodes. By achieving high precision in determining these energies, researchers aim to enhance the performance of organic electronic devices . Understanding the fundamental properties of excitons in these materials is expected to lead to long-term improvements in organic electronics.

Advanced Communication Technologies

This compound Dynamics in Nanostructures

Research into how nanostructures affect this compound dynamics has revealed significant insights into their recombination processes. For instance, grain boundaries within transition metal dichalcogenides (TMDCs) were found to enhance this compound recombination rates . Such findings are pivotal for developing advanced optical communication systems that require efficient signal transmission.

This compound Circuits

Innovative Transport Techniques

A groundbreaking approach developed by researchers at the University of Washington involves using sound waves to transport excitons over distances significantly greater than previously possible. This technique could lay the foundation for this compound-based circuitry, enabling faster and more energy-efficient computing systems . The ability to control this compound movement opens up possibilities for creating new types of electronic components such as transistors and switches.

Case Studies and Research Findings

Análisis De Reacciones Químicas

2.1. Exciton Generation and Dynamics

This compound generation can occur through various processes, including:

-

Photon Absorption : When a photon is absorbed by a material, it can excite an electron from the valence band to the conduction band, creating an electron-hole pair that forms an this compound.

-

Electrochemical Processes : Recent studies have introduced a no-photon this compound generation chemistry process, where excitons are generated through electrochemical reactions without external light sources. This involves hole injection into the valence band of semiconductors, which facilitates this compound formation through subsequent chemical reactions in the solution .

2.2. This compound Coupling in Molecular Systems

This compound coupling is critical for understanding energy transfer in molecular systems. Research has shown that strong this compound coupling can occur not only between identical chromophores but also between different types of chromophores within aggregates. For example, studies on bis(merocyanine) dyes demonstrated that heteroaggregates formed from different chromophores exhibited distinct ultraviolet/visible absorption bands compared to homoaggregates, indicating strong this compound interactions .

2.3. Quenching of this compound Fluorescence

The fluorescence of excitons can be quenched through various chemical reactions. A notable study observed single-molecule reactions with carbon nanotubes, where localized chemical attacks led to stepwise quenching of this compound fluorescence. This phenomenon reflects the sensitivity of excitons to their chemical environment and allows for highly efficient sensing of local perturbations .

3.2. Theoretical Models

Theoretical models such as the Frenkel and Wannier-Mott models provide insights into this compound behavior:

-

Frenkel Excitons : Typically found in organic materials where the this compound binding energy is high and the distance between electron and hole is small.

-

Wannier-Mott Excitons : Found in inorganic semiconductors where the binding energy is lower and the electron-hole pair can be spatially separated over larger distances.

These models help explain phenomena such as energy transfer dynamics and the effects of molecular packing on excitonic properties .

Propiedades

Número CAS |

76433-29-9 |

|---|---|

Fórmula molecular |

C21H23ClN2O4S |

Peso molecular |

434.9 g/mol |

Nombre IUPAC |

4-[(1E,3E)-4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate |

InChI |

InChI=1S/C21H23N2S.ClHO4/c1-4-23-19-10-6-7-11-20(19)24-21(23)12-8-5-9-17-13-15-18(16-14-17)22(2)3;2-1(3,4)5/h5-16H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |

Clave InChI |

FWTLKTVVDHEQMM-UHFFFAOYSA-M |

SMILES |

CC[N+]1=C(SC2=CC=CC=C21)C=CC=CC3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O |

SMILES isomérico |

CC[N+]1=C(SC2=CC=CC=C21)/C=C/C=C/C3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O |

SMILES canónico |

CC[N+]1=C(SC2=CC=CC=C21)C=CC=CC3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O |

Apariencia |

Solid powder |

Key on ui other cas no. |

76433-29-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Lds 751; Lds-751; Lds751; Exciton; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.